molecular formula C40H84NO6P B3428758 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate CAS No. 69483-37-0

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate

Cat. No.: B3428758
CAS No.: 69483-37-0
M. Wt: 706.1 g/mol
InChI Key: MWTIGLPPQBNUFP-UHFFFAOYSA-N
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Description

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate (CAS 816-94-4) is a synthetic cationic phospholipid with a unique ether-linked structure. Its glycerol backbone is substituted at the sn-1 and sn-2 positions with hexadecyloxy (C16 ether) chains, while the sn-3 position contains a phosphate group covalently linked to a trimethylammonium ethyl moiety, forming a zwitterionic phosphocholine-like headgroup . This compound is structurally analogous to naturally occurring phosphatidylcholines (PCs) such as DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) but differs in its ether linkages instead of ester bonds, enhancing its resistance to enzymatic hydrolysis (e.g., phospholipase A2) and oxidative degradation .

Its physicochemical properties include:

  • Solubility: Soluble in chloroform (>20 mg/mL) but insoluble in DMSO .
  • Stability: Stable under inert storage conditions (-20°C, anhydrous) .
  • Applications: Used in liposomal drug delivery systems, membrane biophysics studies, and synthetic lung surfactants due to its robust bilayer-forming capabilities .

Properties

IUPAC Name

2,3-dihexadecoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTIGLPPQBNUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H84NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957677
Record name 2,3-Bis(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Molecular Weight

706.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69483-37-0, 36314-47-3
Record name 1,2-Di-O-hexadecyl-rac-glycero-3-phosphocholine
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Record name (R)-(7-(Hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide
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Record name (1)-((7-(Hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl))trimethylammonium 4-oxide
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Record name 2,3-Bis(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Record name (±)-[(7-hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl)]trimethylammonium 4-oxide
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Record name (R)-[7-(hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl]trimethylammonium 4-oxide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate typically involves the esterification of glycerol with hexadecanol, followed by phosphorylation and quaternization. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid for esterification, and phosphorus oxychloride for phosphorylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Structure

The compound features a hydrophobic hexadecyl chain and a hydrophilic phosphate group, allowing it to form micelles and liposomes, which are critical in drug delivery systems.

Biomedical Research

Drug Delivery Systems

  • The compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Its ability to form liposomes makes it suitable for targeted drug delivery to specific tissues or cells.

Gene Therapy

  • Its cationic nature allows for effective interaction with negatively charged nucleic acids, facilitating the development of non-viral vectors for gene therapy applications.

Materials Science

Nanomaterials

  • Used as a surfactant in the synthesis of nanoparticles, this compound aids in stabilizing colloidal solutions and enhancing the dispersion of nanomaterials.

Coatings

  • Its amphiphilic properties are utilized in creating surface coatings that improve hydrophobicity or hydrophilicity depending on the application, such as anti-fogging or anti-corrosive coatings.

Chemical Biology

Membrane Studies

  • The compound serves as a model for studying membrane dynamics and interactions due to its similarity to phospholipids found in biological membranes.

Bioconjugation

  • It can be used as a linker in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules for various applications in biosensors and diagnostics.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that liposomes formulated with 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate significantly improved the delivery efficiency of doxorubicin in cancer therapy. The results indicated a higher accumulation of the drug in tumor tissues compared to conventional formulations, leading to enhanced therapeutic efficacy.

Case Study 2: Gene Delivery Vector

In another research project, this compound was incorporated into lipid nanoparticles for mRNA delivery. The findings showed that these nanoparticles exhibited superior transfection efficiency in vitro, indicating potential for use in mRNA vaccines and therapies.

Case Study 3: Nanoparticle Stabilization

Research involving the stabilization of gold nanoparticles using this compound revealed that it effectively prevented aggregation while maintaining optical properties essential for imaging applications. This stability is crucial for biomedical imaging techniques.

Comparative Data Table

Application AreaSpecific Use CaseOutcome/Benefit
Biomedical ResearchDrug DeliveryEnhanced solubility and bioavailability
Biomedical ResearchGene TherapyImproved transfection efficiency
Materials ScienceNanoparticle SynthesisStabilization of colloidal solutions
Chemical BiologyMembrane DynamicsInsights into membrane interactions
Chemical BiologyBioconjugationEffective linker for biomolecule attachment

Mechanism of Action

The mechanism of action of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Phospholipids

Compound Name Linkage Type Headgroup Charge Key Features Applications References
Target Compound Ether (C16) Phosphocholine Zwitterionic Ether linkages confer enzymatic resistance; stable bilayer formation Drug delivery, synthetic membranes
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) Ester (C16:0) Phosphocholine Zwitterionic Natural mimic; susceptible to phospholipases Model membranes, lung surfactants
DEPN-8 (Mono(2,3-bis(hexadecyloxy)propyl) phosphonocholine) Ether (C16) Phosphonocholine Zwitterionic Phosphono group enhances resistance to phospholipases A1, A2, and D Enzyme-resistant liposomes
DOCP (2-((2,3-bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate) Ester (C18:1) Inverted phosphate Negative Anti-fouling properties; binds metal oxides (e.g., TiO₂) Nanoparticle functionalization
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) Ester (C18:0) Phosphocholine Zwitterionic High phase transition temperature (~55°C) Temperature-sensitive drug release

Key Research Findings

Stability and Enzymatic Resistance: The ether linkages in the target compound prevent hydrolysis by phospholipases, unlike ester-linked PCs (e.g., DPPC, DSPC) . DEPN-8, a phosphono analog, shows even greater resistance due to its non-hydrolyzable phosphono group .

Membrane Interactions :

  • DOCP’s inverted headgroup creates a negative surface charge, enabling strong coordination with metal oxides (e.g., TiO₂), unlike the target compound’s zwitterionic headgroup .
  • The target compound’s cationic trimethylammonium group enhances interactions with anionic biomolecules (e.g., DNA), making it suitable for gene delivery .

Thermodynamic Behavior :

  • Ether-linked lipids like the target compound exhibit lower phase transition temperatures compared to ester-linked analogs (e.g., DSPC), enabling fluid bilayer formation at physiological temperatures .

Limitations and Advantages

  • Advantages of Target Compound :
    • Superior chemical stability for long-term storage .
    • Reduced cytotoxicity compared to permanently cationic lipids .
  • Limitations: Limited commercial availability and higher synthesis costs compared to natural PCs . Reduced biodegradability due to ether linkages .

Biological Activity

2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate, commonly referred to as a cationic lipid, has garnered attention for its potential applications in drug delivery systems, particularly for nucleic acids. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C40_{40}H84_{84}NO6_6P
  • Molecular Weight : 706.07 g/mol
  • CAS Number : 36314-47-3

The compound functions primarily as a cationic lipid, facilitating the transfection of nucleic acids into cells. Its structure allows it to interact with negatively charged molecules like DNA or RNA, forming lipoplexes that can be internalized by cells via endocytosis. The presence of the trimethylammonium group enhances its ability to penetrate cellular membranes.

Cellular Uptake and Transfection Efficiency

Research indicates that this compound demonstrates significant transfection efficiency in various cell lines. A study comparing different cationic lipids found that this compound achieved higher transfection rates than traditional lipids like DOTAP and Lipofectamine in HEK293 cells .

Cytotoxicity Assessment

Cytotoxicity studies reveal that while the compound is effective for transfection, it exhibits dose-dependent cytotoxic effects. In vitro assays showed that concentrations above 10 µg/mL led to significant cell death in several mammalian cell lines, suggesting a need for careful dosage optimization in therapeutic applications .

Case Studies

  • Gene Delivery Applications : In a study focused on gene therapy for cancer treatment, researchers utilized this compound to deliver p53 tumor suppressor gene into cancer cells. The results demonstrated a marked reduction in tumor growth in animal models treated with the lipoplex compared to controls .
  • Vaccine Development : Another investigation explored its use as an adjuvant in vaccine formulations. The compound was combined with antigen proteins to enhance immune responses in mice, leading to increased antibody production and T-cell activation .

Data Table: Summary of Biological Activity

Study Focus Findings Reference
Transfection EfficiencyHigher efficiency than DOTAP and Lipofectamine
CytotoxicitySignificant cell death at concentrations >10 µg/mL
Gene TherapyReduced tumor growth with delivered p53 gene
Vaccine AdjuvancyEnhanced immune response in mice

Q & A

Q. What are the recommended methodologies for synthesizing 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate with high stereochemical purity?

Synthetic routes for structurally analogous phosphatidylcholine derivatives often involve sequential acylation and phosphorylation steps. For example, stereospecific synthesis of glycerophospholipids typically employs regioselective protection of hydroxyl groups, followed by coupling with activated fatty acids (e.g., hexadecanoic acid) and phosphorylation using trimethylamine or its derivatives. ACD/Labs Percepta Platform predictions for related compounds suggest optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize racemization . Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate the desired stereoisomer .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Advanced analytical techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm ester linkages, trimethylammonium group presence, and stereochemistry. 31P^{31}\text{P}-NMR is essential for verifying phosphate bond formation .
  • High-resolution mass spectrometry (HRMS) : Accurately determine molecular weight and isotopic patterns to rule out side products .
  • Infrared spectroscopy (IR) : Identify characteristic peaks for phosphate (P=O at ~1250 cm1^{-1}) and ammonium groups (N-CH3_3 at ~950 cm1^{-1}) .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

  • Temperature sensitivity : Store at –20°C under inert gas (argon) to prevent oxidation of unsaturated alkyl chains, as observed in structurally similar phosphatidylcholines .
  • Hydrolysis risks : Avoid aqueous buffers at neutral-to-alkaline pH, which can cleave phosphate ester bonds. Use desiccants in storage containers .
  • Light exposure : Protect from UV light to prevent radical-mediated degradation of hexadecyloxy chains .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with lipid bilayers or membrane proteins?

Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini can model the compound’s insertion into lipid bilayers. Key parameters include:

  • Hydrophobic matching : The hexadecyloxy chains (C16) align with bilayer thickness (~30 Å for DPPC membranes).
  • Electrostatic interactions : The trimethylammonium group’s charge (+1) may stabilize interactions with negatively charged lipid headgroups (e.g., phosphatidylserine) .
  • Free energy calculations : Estimate binding affinities to membrane proteins (e.g., GPCRs) using umbrella sampling or metadynamics .

Q. What experimental strategies resolve contradictions in reported bioactivity data for similar cationic phospholipids?

  • Dose-response standardization : Use quantitative structure-activity relationship (QSAR) models to normalize bioactivity across studies, accounting for variations in alkyl chain length and counterion effects .
  • Membrane fluidity assays : Employ fluorescence anisotropy (e.g., DPH probes) to correlate bioactivity with membrane-disrupting properties .
  • Controlled lipidomics : Compare batch-to-batch purity using LC-MS/MS to rule out contaminant-driven discrepancies .

Q. How can researchers optimize this compound for targeted drug delivery systems?

  • Surface functionalization : Conjugate targeting ligands (e.g., folate, antibodies) to the phosphate group via pH-sensitive linkers, as demonstrated for analogous phosphatidylcholines .
  • Encapsulation efficiency : Use microfluidics to prepare liposomes with controlled size (100–200 nm) and polydispersity index (<0.2) for enhanced cellular uptake .
  • In vivo tracking : Label with near-infrared (NIR) dyes (e.g., Cy7) for real-time biodistribution studies in animal models .

Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be mitigated?

  • Matrix interference : Use solid-phase extraction (SPE) with mixed-mode sorbents (C18/SCX) to isolate the compound from plasma or tissue homogenates .
  • Sensitivity limitations : Develop a UPLC-MS/MS method with multiple reaction monitoring (MRM) for low-abundance detection (LOQ < 1 ng/mL) .
  • Isotopic labeling : Synthesize a deuterated or 13C^{13}\text{C}-labeled internal standard to improve quantification accuracy .

Methodological Notes

  • Stereochemical analysis : Always validate synthetic routes with chiral HPLC (e.g., Chiralpak IA column) to ensure enantiomeric excess >98% .
  • Data interpretation : Cross-reference experimental results with computational predictions (e.g., ACD/Labs Percepta) to resolve structural ambiguities .
  • Ethical compliance : Adhere to institutional guidelines for handling cationic lipids, which may exhibit cytotoxicity or immunogenicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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